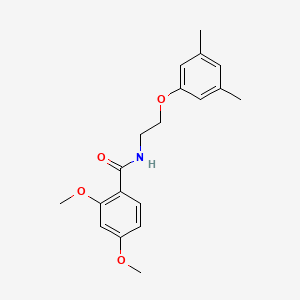

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked via an ethyl spacer to a 3,5-dimethylphenoxy moiety. The compound’s structure combines electron-donating methoxy and methyl groups, which likely enhance its lipophilicity and metabolic stability compared to simpler benzamides. Potential applications may span pharmaceuticals (e.g., anticonvulsant or receptor-targeting agents) or agrochemicals (e.g., herbicides), inferred from the activities of structurally similar compounds .

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13-9-14(2)11-16(10-13)24-8-7-20-19(21)17-6-5-15(22-3)12-18(17)23-4/h5-6,9-12H,7-8H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFDKZLBXWPQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy or dimethylphenoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Analysis

2,4-Dimethoxy substitution on the benzamide may confer stronger electron-donating effects than 3,5-dimethoxy analogues (e.g., ), altering electronic distribution and receptor interactions .

In contrast, benzamides with bulky substituents (e.g., isoxaben in ) are optimized for plant enzyme inhibition, highlighting the role of substituent choice in target specificity .

Agrochemical Relevance: Isoxaben’s herbicidal activity () implies that benzamides with lipophilic groups (e.g., dimethylphenoxy) could be tailored for pesticidal use, though their environmental persistence must be evaluated .

Synthetic Considerations: and describe the use of Grignard reagents with dimethoxybenzamides to introduce alkyl chains, suggesting that the target compound’s phenoxyethyl group could be synthesized via analogous nucleophilic substitutions .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a reaction between 3,4-dimethoxybenzoic acid and 2-(3,5-dimethylphenoxy)ethylamine. The reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions to yield the desired product. The synthesis pathway can be summarized as follows:

-

Preparation of Reactants :

- 3,4-Dimethoxybenzoic acid

- 2-(3,5-dimethylphenoxy)ethylamine

-

Reaction Conditions :

- Coupling agent: DCC

- Catalyst: DMAP

- Temperature: Room temperature

- Purification: Recrystallization or chromatography

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MDA-MB-468). The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| MDA-MB-468 | 15.0 | Inhibition of cell proliferation |

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies suggest that it interferes with bacterial cell wall synthesis, leading to inhibition of growth in various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.

- Enzyme Interaction : It has been suggested that the compound binds to enzymes critical for cancer cell metabolism and proliferation.

Case Studies

-

Study on Breast Cancer Cells :

A study published in December 2021 highlighted the efficacy of a related compound in inhibiting BRD4 and CK2 kinases, which are implicated in triple-negative breast cancer (TNBC). The findings indicated that such compounds could effectively induce apoptosis in TNBC cells without significant toxicity to normal cells . -

Antibacterial Efficacy :

Another investigation demonstrated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.